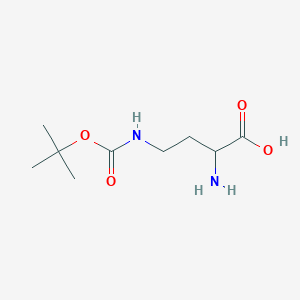
Phosphoryl chloride, pyro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is known for its pungent and musty odor and is highly reactive, especially in the presence of moisture, where it releases phosphoric acid and hydrogen chloride fumes . This compound is widely used in the chemical industry for the production of phosphate esters and other phosphorus-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphoryl chloride can be synthesized through several methods. One common method involves the oxidation of phosphorus trichloride with oxygen: [ 2 \text{PCl}_3 + \text{O}_2 \rightarrow 2 \text{POCl}_3 ] Another method involves the reaction of phosphorus pentachloride with water, which was first reported by the French chemist Adolphe Wurtz in 1847 .
Industrial Production Methods: Industrially, phosphoryl chloride is produced on a large scale by reacting phosphorus trichloride with oxygen or phosphorus pentoxide . The reaction conditions typically involve controlled temperatures and pressures to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Phosphoryl chloride undergoes various chemical reactions, including hydrolysis, substitution, and elimination reactions.
Common Reagents and Conditions:
Hydrolysis: Reacts with water to form phosphoric acid and hydrogen chloride. [ \text{POCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + 3 \text{HCl} ]
Substitution: Reacts with alcohols to form phosphate esters. [ \text{POCl}_3 + 3 \text{ROH} \rightarrow \text{PO}(OR)_3 + 3 \text{HCl} ]
Elimination: Used in the elimination of alcohols to alkenes in the presence of a base like pyridine.
Major Products: The major products formed from these reactions include phosphoric acid, phosphate esters, and alkenes, depending on the specific reaction and conditions.
Aplicaciones Científicas De Investigación
Phosphoryl chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters and as a dehydrating agent.
Biology: Utilized in the synthesis of biologically active phosphorus-containing compounds.
Medicine: Employed in the production of pharmaceuticals, including certain antibiotics and antiviral agents.
Industry: Used in the manufacture of flame retardants, plasticizers, and as a catalyst in various chemical processes
Mecanismo De Acción
Phosphoryl chloride is similar to other phosphorus oxyhalides, such as phosphorus oxybromide (POBr₃) and thiophosphoryl chloride (PSCl₃). phosphoryl chloride is unique in its widespread use and versatility in chemical synthesis. It is more commonly used than its bromide and sulfide counterparts due to its higher reactivity and availability .
Comparación Con Compuestos Similares
- Phosphorus oxybromide (POBr₃)
- Thiophosphoryl chloride (PSCl₃)
- Phosphorus trichloride (PCl₃)
- Phosphorus pentachloride (PCl₅)
Phosphoryl chloride stands out due to its extensive applications in both laboratory and industrial settings, making it a valuable compound in various fields of science and technology.
Propiedades
IUPAC Name |
chloro(phosphonooxy)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH3O6P2/c1-8(2,3)7-9(4,5)6/h(H,2,3)(H2,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIXQVAVRYWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH3O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine](/img/structure/B7853662.png)



![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B7853708.png)
![7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7853711.png)



![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B7853744.png)


![3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7853768.png)

